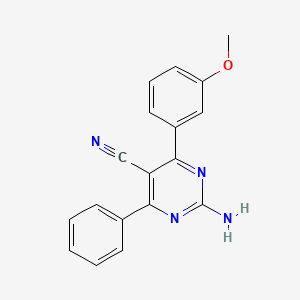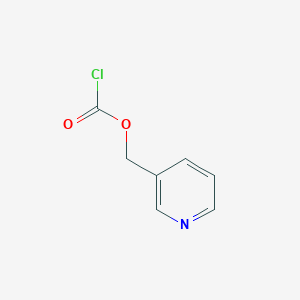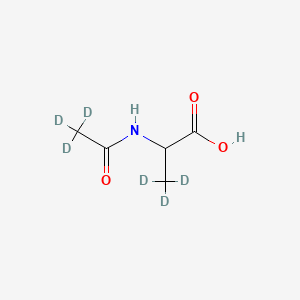
Ac-DL-Ala-OH-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ac-DL-Ala-OH-d6, also known as N-acetyl-DL-alanine-d6, is a deuterated form of N-acetyl-DL-alanine. This compound is a derivative of alanine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The deuterium labeling (d6) indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and reaction mechanisms due to the unique properties of deuterium.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Ala-OH-d6 typically involves the acetylation of DL-alanine-d6. The process begins with the preparation of DL-alanine-d6, which can be synthesized through the deuteration of DL-alanine. The acetylation reaction is carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually performed under mild conditions to prevent the decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production may also involve the use of automated systems to control reaction parameters and ensure consistency.
化学反応の分析
Types of Reactions
Ac-DL-Ala-OH-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-acetyl-DL-alanine oxo derivatives, while reduction may produce N-acetyl-DL-alaninol.
科学的研究の応用
Ac-DL-Ala-OH-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.
Biology: Helps in the investigation of protein synthesis and enzyme activity.
Medicine: Employed in pharmacokinetic studies to understand drug metabolism.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ac-DL-Ala-OH-d6 involves its incorporation into metabolic pathways where it can act as a substrate or inhibitor. The deuterium atoms in the molecule can influence reaction rates and pathways due to the kinetic isotope effect. This property makes it valuable in studying enzyme mechanisms and metabolic processes. The molecular targets and pathways involved include various enzymes and proteins that interact with alanine derivatives.
類似化合物との比較
Similar Compounds
N-acetyl-L-alanine: A non-deuterated form of the compound.
N-acetyl-D-alanine: The enantiomeric form of N-acetyl-L-alanine.
N-acetyl-DL-alanine: The non-deuterated racemic mixture.
Uniqueness
Ac-DL-Ala-OH-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for the study of reaction mechanisms with greater precision and can help in elucidating the role of hydrogen atoms in biochemical processes. This makes it a valuable tool in both fundamental and applied research.
特性
分子式 |
C5H9NO3 |
|---|---|
分子量 |
137.17 g/mol |
IUPAC名 |
3,3,3-trideuterio-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/i1D3,2D3 |
InChIキー |
KTHDTJVBEPMMGL-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C(=O)O)NC(=O)C([2H])([2H])[2H] |
正規SMILES |
CC(C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


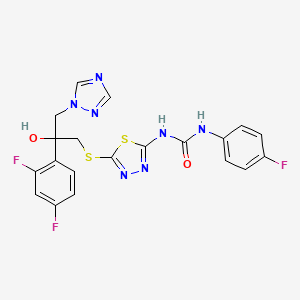
![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-14-hydroxy-11-(hydroxymethyl)-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12428868.png)
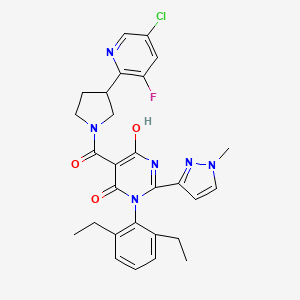

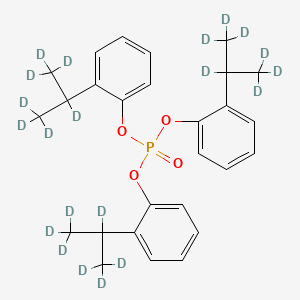
![8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one](/img/structure/B12428895.png)
![4-[(3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol](/img/structure/B12428897.png)
![3-Methylbutyl (2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylidene-amino)pentanoyl]amino]-4-methylpentanoate dihydrochloride](/img/structure/B12428900.png)
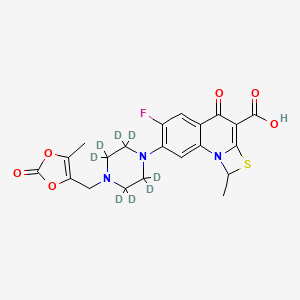
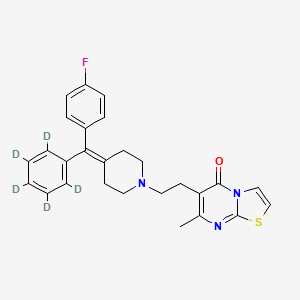
![dipotassium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12428916.png)
